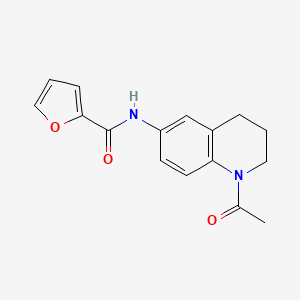

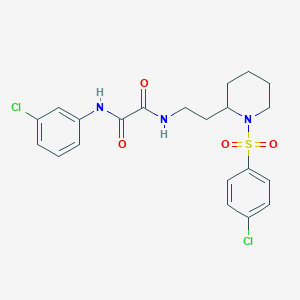

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . This explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis

The quinoline nucleus is present in numerous biological compounds . The activity of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen

El’chaninov and Aleksandrov (2017) detailed the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride. This compound served as a precursor for further chemical transformations, leading to derivatives like 2-(furan-2-yl)thiazolo[5,4-f]quinoline through oxidation and electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017). Similar synthetic approaches and chemical reactivities have been reported for analogous compounds, highlighting the versatility of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide in generating a variety of heterocyclic compounds.

Applications in Material Science and Chemistry

The synthesis and study of carboxamide derivatives have shown potential applications in material science, particularly in corrosion inhibition and as ligands in metal coordination complexes. Sadeghi Erami et al. (2019) investigated carboxamide ligands for their performance as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the utility of such compounds in protective coatings and materials engineering (Sadeghi Erami et al., 2019).

Biomedical Research

In the realm of biomedical research, derivatives of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. Kumar et al. (2014) synthesized a series of novel carboxamide derivatives and screened them for their antimicrobial and antitubercular properties, finding some compounds to exhibit promising activities (Kumar, Fernandes, & Kumar, 2014). This indicates the potential of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide derivatives in developing new antimicrobial agents.

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline analogs, a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Zukünftige Richtungen

There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)18-8-2-4-12-10-13(6-7-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWOFINUAKHIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944866.png)

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2944870.png)

![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)

![ethyl 4-((8-oxo-2-thioxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-3(2H)-yl)methyl)piperazine-1-carboxylate](/img/structure/B2944872.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)

![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)

![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)

![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)